
Enzalutamide
Overview
Description
Enzalutamide is a second-generation androgen receptor (AR) inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). It competitively inhibits androgen binding to the AR, blocks nuclear translocation of the AR, and impairs DNA binding and coactivator recruitment . Clinical trials demonstrated significant survival benefits:
- Post-chemotherapy mCRPC: Median overall survival (OS) was 18.4 months vs. 13.6 months with placebo (hazard ratio [HR] 0.63; P<0.001) .
- Pre-chemotherapy mCRPC: Radiographic progression-free survival (rPFS) at 12 months was 65% vs. 14% (HR 0.19; P<0.001), delaying chemotherapy initiation (HR 0.35) .
- mHSPC: this compound added to testosterone suppression improved 3-year OS (80% vs. 72%; HR 0.67; P=0.002) .
Common adverse events include fatigue (34%), hypertension (7%), and seizures (0.6–1%) . Its pharmacokinetics involve metabolism to active N-desmethyl this compound (similar potency) and inactive carboxylic acid metabolite, with steady-state trough concentrations of 11.4 µg/mL and 13.0 µg/mL, respectively .
Preparation Methods
Synthesis Pathways and Reaction Mechanisms
Multi-Step Alkyl Amine-Mediated Synthesis
The WO2016038560A1 patent outlines a six-stage synthesis beginning with 2-fluoro-4-nitrobenzoic acid (Formula 1). Critical stages include:
Stage 1: Amination
Formula 1 reacts with methylamine in ethanol at 80°C, forming N-methyl-2-fluoro-4-nitrobenzamide (Formula 2) through nucleophilic acyl substitution. Methylamine demonstrates superior reactivity over ethylamine or propylamine, achieving 92% conversion efficiency.
Stage 2: Nitro Reduction
Catalytic hydrogenation using 10% palladium/carbon in methanol reduces Formula 2’s nitro group to an amine, yielding N-methyl-2-fluoro-4-aminobenzamide (Formula 3). Optimal conditions (50 psi H₂, 40°C) prevent over-reduction byproducts.
Stage 3: Cyanoethylation
Formula 3 undergoes trimethylsilyl cyanide (TMSCN) treatment in acetone with acetic acid catalysis, forming N-methyl-2-fluoro-4-(1-cyano-1-methylethylamino)benzamide (Formula 4). Acetone’s polarity facilitates TMSCN activation, achieving 85% yield.
Parallel Synthesis of Isothiocyanate Intermediate
4-amino-2-(trifluoromethyl)benzonitrile (Formula 5) reacts with thiophosgene in n-heptane/water at 5-10°C, producing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Formula 6) via thiocarbamoyl chloride intermediate. This exothermic reaction requires precise temperature control to minimize dimerization.
Final Coupling
Formula 4 and Formula 6 undergo nucleophilic addition in pyridine at 90°C, forming enzalutamide’s thiourea linkage. Pyridine acts as both solvent and acid scavenger, with toluene co-solvent enhancing reaction homogeneity (78% crude yield).
Acid Chloride Route
ChemicalBook’s protocol (Example 5) utilizes 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Compound 9) as the starting material:
- Activation : Triethylamine (2.4 eq) deprotonates Compound 9 in dichloromethane/toluene (3:2 v/v) at 30°C.
- Coupling : 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq) in toluene is added dropwise at 60°C, facilitating thiourea bond formation via electrophilic attack.
- Workup : Methanol dilution, activated carbon decolorization, and hydrochloric acid washing remove unreacted reagents.
This method achieves 88.5% yield with 99.6% HPLC purity, leveraging toluene’s high boiling point (110°C) to drive reaction completion.
Substitution-Cyclization Approach
CN103910679A describes a two-step process avoiding nitro intermediates:
- Substitution : 4-amino-2-fluoro-N-methylbenzamide reacts with methyl 2-bromoisobutyrate in DMSO/toluene (1:4 v/v) at 80°C. DMSO’s polar aprotic nature enhances bromide leaving group displacement, forming methyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate (87% yield).
- Cyclization : The ester intermediate reacts with Formula 6 in refluxing toluene (110°C), inducing intramolecular cyclization to this compound. Toluene’s non-polarity favors entropy-driven ring closure, yielding 91% crude product.
Purification and Crystallization Techniques
Solvent-Based Recrystallization
Crude this compound purification employs sequential solvent systems:
Isopropanol’s intermediate polarity optimally dissolves this compound, while diisopropyl ether reduces solubility progressively, minimizing impurity co-precipitation.
Acidic Wash Protocol
Post-crystallization, 1N hydrochloric acid washes in ethanol (60°C, 1 hour) protonate residual basic impurities (e.g., unreacted amines), improving API stability. This step reduces impurity A from 0.15% to 0.03% as per HPLC data.
Comparative Analysis of Synthetic Methods
The acid chloride route offers superior yield and purity but requires stringent anhydrous conditions. The substitution method, though step-efficient, faces scalability challenges due to DMSO’s high viscosity and recycling costs.
Critical Reagent Roles and Alternatives
Reagent | Function | Alternatives | Optimal Concentration |
---|---|---|---|
Palladium/Carbon | Nitro group reduction | Raney Nickel | 10% w/w |
Trimethylsilyl Cyanide | Cyanoethylation | Diethylaluminum cyanide | 1.2 eq |
Thiophosgene | Isothiocyanate synthesis | Carbon disulfide/Phosgene | 1.5 eq |
Triethylamine | Acid scavenger | Diisopropylethylamine | 2.4 eq |
Palladium/carbon remains irreplaceable for chemoselective nitro reduction, though nickel catalysts introduce sulfur contamination risks.
Chemical Reactions Analysis
Enzalutamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . It is also a mild inhibitor of the efflux transporter P-glycoprotein . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrogen peroxide . Major products formed from these reactions include N-desmethyl this compound and other degradation products .
Scientific Research Applications
Enzalutamide is an anti-androgen drug primarily used in the treatment of prostate cancer . It functions by inhibiting the androgen receptor (AR), thereby reducing the expression of PEX10 and increasing reactive oxygen species (ROS) to produce a stronger anti-tumor effect . Initially approved by the U.S. Food and Drug Administration (FDA) in 2012 for metastatic castration-resistant prostate cancer (mCRPC) patients who had previously received docetaxel, its application has since expanded .
Approved Applications
- Metastatic Castration-Resistant Prostate Cancer (mCRPC): this compound is approved for chemotherapy-naive mCRPC patients . A clinical trial demonstrated a statistically significant improvement in overall survival for patients in the this compound arm compared to those in the placebo arm . The FDA approved this compound for mCRPC in September 2014, irrespective of prior docetaxel or cytotoxic chemotherapy use .
- Combination Therapy for mCRPC with HRR Gene Mutations: The FDA has approved this compound in combination with Talzenna for mCRPC treatment specifically when homologous recombination repair (HRR) gene mutations are present .
- Low-Risk or Intermediate-Risk Localized Prostate Cancer: this compound monotherapy may offer a potential treatment option for patients with low-risk or intermediate-risk localized prostate cancer undergoing active surveillance (AS) . Clinical trial results suggest that this compound significantly reduces the risk of prostate cancer progression compared to AS alone .
Ongoing Research and Potential Applications
- Combination Therapies: this compound is being investigated in combination with other agents like Alpelisib, with the potential for future treatment combinations . It is also being studied in a Phase 1b/2 combination study with NUV-422 in patients with mCRPC who have received prior treatment .
- Reactive Oxygen Species (ROS) Activation: this compound's mechanism of inhibiting PEX10 and increasing ROS suggests a potential strategy for prostate cancer therapy when combined with ROS activators .
- Other Solid Tumors and B-cell Lymphomas: Research suggests that this compound may have the potential to benefit patients with other solid tumors and B-cell lymphomas .
- ** резистентность к энзалутамиду** this compound is an effective prostate cancer therapy that is currently used in biochemically-recurrent and metastatic disease, and for both castration .
Mechanism of Action
Enzalutamide exerts its effects by acting as an antagonist of the androgen receptor. It competitively inhibits the binding of androgens to the receptor, preventing the effects of these hormones in the prostate gland and elsewhere in the body . This inhibition leads to decreased tumor cell proliferation and reduced tumor sizes . This compound also affects the metabolism and function of myeloid cells, influencing their tumor-promoting functions .
Comparison with Similar Compounds
Enzalutamide vs. Abiraterone
Parameter | This compound | Abiraterone |
---|---|---|
Target | AR antagonist | CYP17A1 inhibitor |
OS Benefit (mCRPC) | 18.4 vs. 13.6 months | 14.8 vs. 10.9 months |
Resistance Mechanism | AR-V7 splice variant | AR-V7 splice variant |
Key Adverse Events | Fatigue, seizures | Hypertension, hypokalemia |
- Resistance : AR-V7, a truncated AR splice variant lacking the ligand-binding domain, confers resistance to both drugs. AR-V7-positive patients had 0% PSA response rates vs. 53–68% in AR-V7-negative patients (P=0.004) .
- Drug Interactions : this compound induces CYP3A4, reducing exposure to anastrozole (90%) and exemestane (50%) . Abiraterone requires concomitant prednisone to mitigate mineralocorticoid excess.
This compound vs. Apalutamide
Parameter | This compound | Apalutamide |
---|---|---|
Approved Indications | mCRPC, mHSPC | nmCRPC, mHSPC |
Common AEs | Fatigue, seizures | Rash (24%), hypothyroidism |
rPFS (nmCRPC) | N/A | 40.5 vs. 16.2 months |
- Apalutamide, like this compound, prolongs metastasis-free survival in non-metastatic CRPC but has a distinct AE profile, notably rash .
This compound vs. Darolutamide
Parameter | This compound | Darolutamide |
---|---|---|
Blood-Brain Barrier | Moderate penetration | Limited penetration |
Seizure Risk | 0.6–1% | <0.1% |
Drug Interactions | Strong CYP3A4 inducer | Weak CYP3A4 inducer |
- Darolutamide’s unique structure reduces central nervous system toxicity, making it safer for patients with seizure risk .
This compound vs. Bicalutamide
Parameter | This compound | Bicalutamide |
---|---|---|
Generation | Second-gen | First-gen |
Mechanism | Full AR antagonism | Partial AR agonist |
Efficacy in mCRPC | Superior OS | Limited to HSPC |
- This compound’s full AR antagonism avoids the agonist activity seen with bicalutamide in CRPC settings .
Resistance Mechanisms and Pharmacokinetic Challenges
- AR Alterations : Mutations (e.g., F876L) and splice variants (e.g., AR-V7) drive resistance. AR-V7 prevalence increases from 5% in HSPC to 25% in mCRPC .
- Metabolite Contribution : N-desmethyl this compound accounts for 30–40% of total AR inhibition, necessitating combined pharmacokinetic monitoring .
Formulation and Dosing Considerations
Formulation | Advantages | Disadvantages |
---|---|---|
Standard Capsule | Proven efficacy | Swallowing issues |
Extended-Release | Reduced dosing frequency | Limited clinical data |
Liquid | Dose flexibility | Stability challenges |
- Reduced-dose this compound (120 mg) is explored for tolerability but lacks phase 3 validation .
Biological Activity
Enzalutamide is a potent androgen receptor (AR) inhibitor primarily used in the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). Its biological activity encompasses multiple mechanisms that contribute to its efficacy, safety, and overall therapeutic profile. This article provides a comprehensive overview of this compound's biological activity, supported by clinical trial data, case studies, and relevant research findings.
This compound exhibits three primary mechanisms of action:
- Inhibition of Androgen Binding : this compound binds to the ligand-binding domain of the androgen receptor, preventing androgens (such as testosterone) from activating the receptor.
- Inhibition of AR Nuclear Translocation : It inhibits the translocation of the androgen receptor to the nucleus, thereby blocking AR-mediated transcriptional activation.
- Inhibition of DNA Binding : this compound prevents the binding of AR to DNA, further inhibiting the expression of AR target genes involved in prostate cancer progression .
Key Clinical Trials
Several pivotal trials have established the efficacy of this compound in various stages of prostate cancer:
- AFFIRM Trial : This phase III trial evaluated this compound in men with mCRPC who had previously received docetaxel. Results indicated a significant improvement in overall survival (OS) and quality of life compared to placebo. The median OS was extended by approximately 5.3 months in the this compound group .
- PROSPER Trial : Focused on non-metastatic castration-resistant prostate cancer (nmCRPC), this trial demonstrated that this compound significantly delayed metastasis compared to placebo, with a hazard ratio (HR) for metastasis-free survival of 0.29 .
- ARCHES Trial : This study showed that this compound improved progression-free survival (PFS) in patients with metastatic hormone-sensitive prostate cancer (mCSPC) when combined with androgen deprivation therapy (ADT) .
Summary of Clinical Findings
Trial Name | Patient Population | Primary Endpoint | Results |
---|---|---|---|
AFFIRM | mCRPC post-docetaxel | Overall Survival | Improved by 5.3 months |
PROSPER | nmCRPC | Metastasis-Free Survival | HR 0.29 for delay in metastasis |
ARCHES | mCSPC | Progression-Free Survival | Significant improvement vs ADT alone |
Safety Profile
This compound is generally well-tolerated; however, it is associated with some adverse effects:
- Common Adverse Events : Fatigue, hot flushes, hypertension, and seizures.
- Severe Adverse Events : Occurred in less than 10% of patients; grade 3/4 events were primarily fatigue and hypertension .
Case Studies and Real-World Evidence
Real-world studies have corroborated clinical trial findings:
- In a cohort study involving patients with mCRPC treated with this compound after docetaxel, significant declines in prostate-specific antigen (PSA) levels were observed, indicating effective tumor response .
- A study on quality-of-life outcomes reported that patients receiving this compound experienced significantly better health-related quality-of-life scores compared to those on placebo .
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop through various mechanisms:
- Androgen Receptor Mutations : Mutations such as F877L and T878A can alter receptor conformation, reducing drug binding affinity.
- AR Overexpression : Increased levels of AR can lead to heightened signaling despite drug presence.
- Alternate Pathways Activation : Cancer cells may activate bypass pathways that circumvent AR inhibition .
Q & A
Basic Research Questions
Q. What primary endpoints are used to evaluate enzalutamide efficacy in metastatic castration-resistant prostate cancer (mCRPC) clinical trials?
- Methodological Answer : Key endpoints include overall survival (OS) , radiographic progression-free survival (rPFS) , and prostate-specific antigen (PSA) response rates . Phase III trials (e.g., AFFIRM, PREVAIL) used OS as the primary endpoint, with rPFS and PSA decline ≥50% as secondary metrics. These trials employed double-blind, placebo-controlled designs with stratified randomization to minimize bias . Interim analyses with pre-specified stopping rules (e.g., O’Brien-Fleming boundaries) ensured statistical rigor .
Q. How are this compound pharmacokinetics (PK) assessed in clinical studies?
- Methodological Answer : Plasma concentrations of this compound and its active metabolite (N-desmethyl this compound) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Retrospective real-world studies collect PK data via routine blood sampling, stratifying patients into quartiles based on exposure levels. Survival analyses (e.g., Kaplan-Meier, Cox proportional hazards models) then correlate exposure with outcomes like progression-free survival (PFS) .
Q. What are the common adverse events (AEs) associated with this compound in clinical trials?
- Methodological Answer : AEs are systematically captured using CTCAE (Common Terminology Criteria for Adverse Events) v4.0/5.0 . Fatigue, hypertension, and musculoskeletal pain are frequently reported. Seizures (occurring in ~0.6–1% of patients) are monitored as a critical safety signal. Trials use independent data monitoring committees to adjudicate AE causality and recommend dose modifications .
Q. How do phase III trials address bias in this compound efficacy assessments?
- Methodological Answer : Trials employ stratified randomization by ECOG performance status and pain intensity to balance prognostic factors. Blinding is maintained through placebo-controlled designs, and centralized imaging/PSA assessments reduce variability. Sensitivity analyses (e.g., per-protocol, intention-to-treat) validate robustness .
Q. What is the rationale for combining this compound with androgen deprivation therapy (ADT) in hormone-sensitive prostate cancer?
- Methodological Answer : The ENZAMET trial demonstrated that this compound + ADT improves OS by targeting persistent androgen receptor (AR) signaling. Study designs include open-label randomization with early docetaxel co-administration subgroups. Primary endpoints (OS, rPFS) are analyzed using stratified log-rank tests .
Advanced Research Questions
Q. What experimental models are used to investigate this compound resistance mediated by AR splice variants (AR-Vs)?
- Methodological Answer : CRPC cell lines (e.g., LNCaP, VCaP) engineered to express AR-V7 or ARv567es are treated with this compound to assess viability. siRNA/CRISPR knockdown of AR-Vs restores drug sensitivity. Transcriptomic profiling (RNA-seq) identifies AR-V-driven genes (e.g., UBE2C, AKT1), validated via ChIP-qPCR and luciferase reporter assays .
Q. How can bioinformatics identify this compound resistance-associated genes?
- Methodological Answer : Public datasets (e.g., GEO GSE151083, GSE150807) are analyzed using R/Bioconductor packages (DESeq2, edgeR) for differential expression. Protein-protein interaction networks (via STRING, Cytoscape) highlight hub genes (e.g., RAD51). Functional enrichment (DAVID, GSEA) links genes to pathways like DNA repair .
Q. What statistical methods address exposure-response heterogeneity in real-world this compound studies?
- Methodological Answer : Time-dependent Cox models adjust for time-varying covariates (e.g., PSA levels). Latent class analysis identifies subpopulations with distinct PK/PD profiles. Competing risk models account for discontinuation due to AEs .
Q. How do non-coding RNAs (ncRNAs) regulate this compound resistance?
- Methodological Answer : miRNA/lncRNA profiling (microarrays, RNA-seq) in resistant vs. sensitive CRPC tissues identifies candidates (e.g., miR-185-5p, lncRNA PCA3). Functional validation involves transfection with miRNA mimics/inhibitors and measuring AR target genes (e.g., KLK3, TMPRSS2) via qRT-PCR .
Q. What trial designs optimize this compound combination therapies (e.g., with PARP inhibitors)?
- Methodological Answer : Basket trials stratify patients by biomarkers (e.g., HRR mutations). Co-primary endpoints include composite PFS (radiographic + PSA progression) and safety. Adaptive designs permit dose escalation based on Bayesian toxicity probabilities .
Q. Notes
Properties
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912307 | |
Record name | Enzalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Enzalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915087-33-1 | |
Record name | Enzalutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enzalutamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enzalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENZALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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